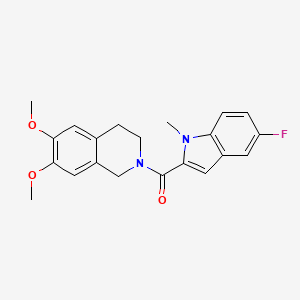

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-fluoro-1-methyl-1H-indol-2-yl)methanone

Beschreibung

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-fluoro-1-methyl-1H-indol-2-yl)methanone is a structurally complex molecule featuring a dihydroisoquinoline core linked via a methanone bridge to a substituted indole moiety. Key structural attributes include:

- 6,7-Dimethoxy groups on the dihydroisoquinoline ring, which enhance electron density and influence binding interactions.

- A 5-fluoro-1-methylindole group, where fluorine’s electronegativity and the methyl group’s steric effects may modulate bioavailability and metabolic stability.

Eigenschaften

Molekularformel |

C21H21FN2O3 |

|---|---|

Molekulargewicht |

368.4 g/mol |

IUPAC-Name |

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5-fluoro-1-methylindol-2-yl)methanone |

InChI |

InChI=1S/C21H21FN2O3/c1-23-17-5-4-16(22)8-14(17)9-18(23)21(25)24-7-6-13-10-19(26-2)20(27-3)11-15(13)12-24/h4-5,8-11H,6-7,12H2,1-3H3 |

InChI-Schlüssel |

WKOZERKBHLREDK-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-fluoro-1-methyl-1H-indol-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

-

Formation of the Isoquinoline Derivative

Starting Material: 6,7-dimethoxy-1-tetralone.

Reaction: Reduction to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using a reducing agent like sodium borohydride.

Cyclization: Formation of the isoquinoline ring via Pictet-Spengler reaction with an appropriate aldehyde.

-

Formation of the Indole Derivative

Starting Material: 5-fluoroindole.

Reaction: Alkylation at the 2-position using a methylating agent such as methyl iodide.

-

Coupling Reaction

Intermediate: The isoquinoline and indole derivatives are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

-

Oxidation

- Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen und dem Indolring, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

-

Reduktion

- Die Reduktion der Carbonylgruppe zu einem Alkohol kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.

-

Substitution

- Das Fluoratom am Indolring kann unter geeigneten Bedingungen durch Nucleophile substituiert werden, beispielsweise durch die Verwendung von Natriummethoxid in Methanol.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Kupplungsreagenzien: EDCI, DCC (Dicyclohexylcarbodiimid).

Basen: Triethylamin, Natriummethoxid.

Hauptprodukte

Oxidation: Bildung von Chinonen und anderen oxidierten Derivaten.

Reduktion: Bildung von Alkoholen und reduzierten Isochinolinderivaten.

Substitution: Bildung von substituierten Indolderivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung hauptsächlich durch Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Isochinolin- und Indolmoleküle ermöglichen es ihr, an aktive Zentren zu binden und die Aktivität dieser Zielstrukturen zu modulieren. Beispielsweise kann sie die Enzymaktivität hemmen, indem sie das Substrat nachahmt oder an das aktive Zentrum bindet, wodurch das natürliche Substrat daran gehindert wird, auf das Enzym zuzugreifen.

Wirkmechanismus

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The isoquinoline and indole moieties allow it to bind to active sites and modulate the activity of these targets. For example, it may inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby preventing the natural substrate from accessing the enzyme.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following compounds share core features (dihydroisoquinoline or indole moieties) but differ in substituents, impacting physicochemical and biological properties:

Key Observations :

- Fluorine Positioning: The target compound’s 5-fluoroindole may enhance dipole interactions and metabolic stability compared to non-fluorinated analogs (e.g., ).

- Methoxy Substituents: The 6,7-dimethoxy configuration on the isoquinoline ring (vs.

- Steric Effects: Bulky groups (e.g., 2,2-dimethylpropanoyl in ) reduce conformational flexibility, which could hinder target engagement compared to the target’s indole-methanone bridge.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The target compound’s logP is likely lower than (due to fewer alkyl groups) but higher than (due to the dihydroisoquinoline core).

- Solubility : The 6,7-dimethoxy groups may improve aqueous solubility compared to phenyl-substituted analogs (e.g., ), though fluorine’s hydrophobicity could offset this.

- Metabolic Stability : The 1-methylindole group in the target compound may protect against oxidative degradation compared to unmethylated indoles (e.g., ).

Chemoinformatic Similarity

Using Tanimoto coefficients (as in ), the target compound shares high structural similarity with and (common dihydroisoquinoline core) but lower similarity with (indole-methanone fragment only).

Biologische Aktivität

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-fluoro-1-methyl-1H-indol-2-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines isoquinoline and indole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5-fluoro-1-methylindol-2-yl)methanone |

| Molecular Formula | C21H21FN2O3 |

| Molecular Weight | 368.4 g/mol |

| CAS Number | 493-49-2 |

Structure

The structure of the compound features a methanone linkage between two aromatic systems: a dimethoxy-substituted isoquinoline and a fluoromethyl-indole. This configuration is expected to enhance its biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The isoquinoline and indole components allow the compound to bind effectively to specific receptors, including sigma receptors. Notably, it has shown selective binding to the sigma-2 receptor, which is implicated in various physiological processes such as pain modulation and cancer progression .

- Enzyme Modulation : The compound may inhibit certain enzymes by mimicking substrates or binding to active sites, thereby affecting metabolic pathways. This characteristic is crucial for its potential therapeutic applications .

- Membrane Penetration : The presence of fluorine enhances the compound's ability to cross biological membranes, improving its pharmacokinetic properties and metabolic stability .

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For example, it has been evaluated using positron emission tomography (PET) for imaging solid tumors expressing sigma receptors. In vivo studies demonstrated significant uptake in tumor tissues, indicating its potential as a radiotracer for tumor detection .

Pain Modulation

Research indicates that compounds targeting sigma receptors can alleviate neuropathic pain. The selective sigma-2 receptor ligand developed from this compound has shown promise in reducing mechanical hyperalgesia in animal models .

Neuroprotective Effects

The modulation of sigma receptors may also confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Study 1: Tumor Imaging

In a study involving BALB/c mice with mammary adenocarcinoma, the compound was labeled with fluorine-18 and administered via tail vein injection. The biodistribution was assessed at various time points post-injection:

| Time Point (min) | Kidney Uptake (% ID/g) | Liver Uptake (% ID/g) | Tumor Uptake (% ID/g) |

|---|---|---|---|

| 5 | 29.18 ± 1.92 | 23.33 ± 4.22 | 3.67 ± 0.45 |

| 120 | 0.87 ± 0.13 | 2.05 ± 0.43 | 0.64 ± 0.10 |

This study demonstrated that the compound has rapid clearance from blood and significant initial uptake in tumor tissues .

Study 2: Pain Relief

In another study focused on pain relief, compounds similar to (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-fluoro-1-methyl-1H-indol-2-yl)methanone were tested for their ability to relieve neuropathic pain in mice models. Results indicated that these compounds could effectively reduce pain sensitivity through sigma receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.